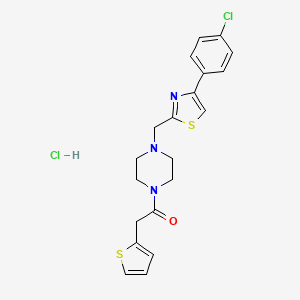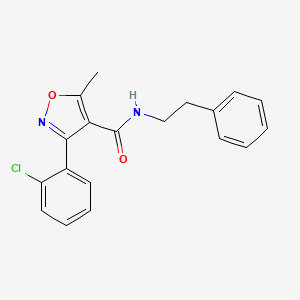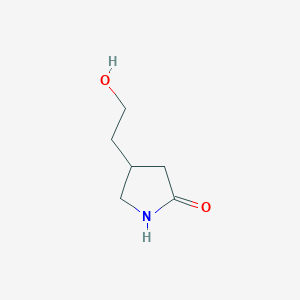![molecular formula C15H14N6OS B2514890 N-phénylacétamide de 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl} CAS No. 728902-05-4](/img/structure/B2514890.png)
N-phénylacétamide de 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a derivative of 1,2,4-triazole, which is known for its antifungal activity. The presence of a pyridine-3-sulfonamide scaffold in the molecule suggests potential for antifungal applications, as seen in similar compounds that have been synthesized and tested against various fungal strains, showing greater efficacy than fluconazole in some cases .
Synthesis Analysis
The synthesis of related compounds involves multistep reactions starting from 4-chloropyridine-3-sulfonamide. These reactions lead to the formation of N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives . Although the exact synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is not detailed, it likely follows a similar pathway.
Molecular Structure Analysis
The molecular structure and vibrational signatures of similar compounds have been characterized using spectroscopic methods such as FT-IR and FT-Raman, supported by density functional theory (DFT) calculations . The equilibrium geometry, natural bond orbital (NBO) analysis, and vibrational assignments provide insights into the molecular conformation and the nature of bonding within the molecule. The presence of strong hydrogen-bonded interactions, as well as weak intramolecular interactions, has been observed in these analyses .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from docking studies, which show how they might interact with biological targets. For instance, the most active compounds from a similar series have been docked to show potential binding to Candida albicans lanosterol 14α-demethylase, an enzyme critical for fungal cell membrane synthesis . This suggests that 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide could also interact with biological targets in a similar manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through computational methods, providing insights into their pharmacokinetic profiles. Drug likeness has been evaluated based on Lipinski's rule, and the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties have been calculated . These studies are crucial for understanding the potential of such compounds as therapeutic agents. The optimized geometries of these molecules indicate the influence of substituents on the overall molecular conformation, which in turn affects their physical and chemical properties .
Applications De Recherche Scientifique
Agents neuroprotecteurs
Ce composé a été utilisé dans le développement d'agents neuroprotecteurs. Il s'est avéré efficace pour prévenir la neurodégénérescence causée par les neurotoxines. Le composé a montré la capacité de prévenir la bradykinésie induite par la 1-méthyl-4-phényl-1,2,3,6-tétrahydropyridine ainsi que d'affecter les niveaux de marqueurs de la maladie de Parkinson après l'administration de la même neurotoxine .
Activité antifongique
Le composé a une activité antifongique potentielle. Certains dérivés de ce composé ont montré une efficacité supérieure à celle du fluconazole, principalement contre les espèces Candida albicans et Rhodotorula mucilaginosa, avec des valeurs de MIC ≤ 25 µg/mL .
Inhibiteur de corrosion
Le composé a été utilisé comme inhibiteur de corrosion. Il s'est avéré avoir une efficacité de 99 % à des concentrations faibles comprises entre 50 et 1000 ppm .
Activateur antibactérien
Le composé a été utilisé comme activateur antibactérien. Il a montré un diamètre d'inhibition de 12 ± 2,1 mm et 15 ± 2,4 mm contre les bactéries E. coli et Bacillus spp, respectivement .
Inhibition de la synthèse du collagène
Le composé a été utilisé dans l'inhibition de la synthèse du collagène dans les modèles de fibrose hépatique. Il s'est avéré inhiber la synthèse du collagène en inactivant les cellules étoilées hépatiques qui sont principalement responsables de la synthèse du collagène dans la fibrose hépatique .
Activité anticancéreuse
Le composé a une activité anticancéreuse potentielle. Certains dérivés de ce composé ont maintenu une bonne puissance contre différentes lignées de cellules cancéreuses du foie et d'autres types de lignées de cellules cancéreuses tout en présentant une toxicité inférieure à celle du composé positif, le célastrol .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a protein that, in certain pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration . These aggregates are a common histopathological hallmark in Parkinson’s disease (PD) patients .
Mode of Action
The compound interacts with alpha-synuclein, inhibiting its aggregation . It has been shown to prevent the fibrillization process of alpha-synuclein, as measured using light scattering and a ThT binding assay . This interaction and the resulting inhibition of aggregation is a key aspect of the compound’s mode of action .
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In pathological conditions, alpha-synuclein aggregates into amyloid fibrils, leading to the formation of intraneuronal inclusions known as Lewy bodies and Lewy neurites . These processes cause cytotoxicity through various mechanisms, including increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress . By inhibiting alpha-synuclein aggregation, the compound disrupts this pathway, potentially reducing neurotoxicity and neurodegeneration .
Result of Action
The compound has been shown to have a protective effect against neurodegeneration in Parkinson’s disease models . Specifically, it was found to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Analyse Biochimique
Molecular Mechanism
The molecular mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is not well-defined due to the lack of experimental data . It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of different dosages of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide in animal models have not been reported in the literature . Therefore, it is not possible to comment on any threshold effects or toxic or adverse effects at high doses at this time.
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c16-21-14(11-5-4-8-17-9-11)19-20-15(21)23-10-13(22)18-12-6-2-1-3-7-12/h1-9H,10,16H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRXTBAHXGRPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)

![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)
![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)
![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)
![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)